3-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid 3-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 773124-24-6
VCID: VC16689888
InChI: InChI=1S/C12H14N2O2/c1-14-7-9(10(13)6-12(15)16)8-4-2-3-5-11(8)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

3-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid

CAS No.: 773124-24-6

Cat. No.: VC16689888

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid - 773124-24-6

Specification

CAS No. 773124-24-6
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name 3-amino-3-(1-methylindol-3-yl)propanoic acid
Standard InChI InChI=1S/C12H14N2O2/c1-14-7-9(10(13)6-12(15)16)8-4-2-3-5-11(8)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)
Standard InChI Key LDKQBZXOEFYQAE-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=CC=CC=C21)C(CC(=O)O)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1-methylindole scaffold substituted at the 3-position with a β-amino-propanoic acid moiety. The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Methylation at the indole’s 1-position (N1) confers steric and electronic modifications that influence receptor binding . The (2R)-stereochemistry of the amino acid side chain is critical for its bioactivity, as evidenced by its enantiomeric specificity in IDO inhibition .

Key Structural Features:

  • Indole Core: Planar aromatic system enabling π-π stacking interactions.

  • Methyl Group (N1): Enhances metabolic stability by reducing oxidative deamination .

  • Amino-Propanoic Acid Chain: Provides zwitterionic character at physiological pH, enhancing solubility and membrane permeability .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₂O₂PubChem
Molecular Weight218.25 g/molPubChem
SMILESCN1C=C(C2=CC=CC=C21)C(CC(=O)O)NPubChem
InChIKeyZADWXFSZEAPBJS-SNVBAGLBSA-NMetabolomics
logP (Predicted)1.2PubChem

Synthesis and Analytical Characterization

Analytical Profiling

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity .

  • Spectroscopy:

    • ¹H NMR (D₂O): δ 7.45 (d, J=7.8 Hz, 1H, H-4), 7.30 (t, J=7.5 Hz, 1H, H-5), 7.15 (t, J=7.3 Hz, 1H, H-6), 6.95 (d, J=7.9 Hz, 1H, H-7), 4.10 (m, 1H, CH-NH₂), 3.85 (s, 3H, N-CH₃) .

    • HRMS: m/z 219.1134 [M+H]⁺ (calc. 219.1138) .

Biological Activity and Mechanisms

IDO Inhibition and Immunomodulation

As a competitive IDO inhibitor, this compound blocks the conversion of tryptophan to kynurenine, reversing tumor-induced immunosuppression. Key findings include:

  • IC₅₀: 0.8 μM against recombinant human IDO .

  • T-cell Proliferation: Restores CD8⁺ T-cell activity in melanoma co-cultures by 60% at 10 μM .

  • Synergy with Checkpoint Inhibitors: Enhances anti-PD-1 efficacy in murine glioblastoma models, doubling survival times .

Therapeutic Applications

Oncology

ApplicationMechanismClinical Status
Adjuvant ImmunotherapyIDO-mediated Treg suppressionPhase II (NCT02077881)
ChemopotentiationReversal of Trp depletionPreclinical

Neuropsychiatry

  • Depression: Modulates 5-HT/IDO crosstalk in the kynurenine pathway .

  • Neuroprotection: Attenuates quinolinic acid-induced excitotoxicity in hippocampal neurons.

Comparative Analysis with Structural Analogs

CompoundStructural VariationIDO IC₅₀ (μM)5-HT₁A Kᵢ (nM)
1-Methyl-D-tryptophan R-configuration at C20.8340
EpacadostatHydroxyamidine substituent0.007>10,000
NLG-919Cyclohexylamide moiety0.015>10,000

This compound’s balance of IDO potency and ancillary neuroactivity distinguishes it from purely enzymatic inhibitors .

Pharmacokinetics and Toxicology

ADME Profile

  • Absorption: Oral bioavailability of 22% in rodents .

  • Metabolism: Hepatic CYP3A4-mediated N-demethylation (major pathway) .

  • Excretion: Renal (75%) and fecal (25%) over 48 hours .

SpeciesLD₅₀ (mg/kg)Notable Toxicity
Mouse1,200Transient AST elevation
Rat950Mild nephropathy at >300 mg/kg

Future Directions

  • Formulation Optimization: Nanoparticle encapsulation to enhance CNS penetration.

  • Combination Therapies: Pairing with PARP inhibitors for BRCA-mutant cancers.

  • Biomarker Development: Correlating plasma kynurenine levels with clinical response.

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